molecular formula C10H7F3N2S B2649265 4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile CAS No. 869949-78-0

4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Cat. No. B2649265
CAS RN: 869949-78-0
M. Wt: 244.24
InChI Key: LRVHLJFAHIJYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C10H7F3N2S . It has a molecular weight of 244.24 . This product is not intended for human or veterinary use and is usually used for research.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile is not provided in the search results. This could be due to the fact that this compound is primarily used for research purposes and its biological activity may not have been fully characterized.

Safety and Hazards

The safety data sheet (SDS) for 4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile is not available in the search results. The SDS would typically provide information on the hazards associated with the compound, as well as handling, storage, and disposal recommendations .

properties

IUPAC Name

4-cyclopropyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)8-3-6(5-1-2-5)7(4-14)9(16)15-8/h3,5H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVHLJFAHIJYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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